2-(aminomethyl)-N,N-dimethylaniline

Physicochemical Properties Formulation Handling

Differentiate your synthesis with the ortho-bifunctional architecture of 2-(Aminomethyl)-N,N-dimethylaniline. The adjacent primary and tertiary amines create a chelating coordination environment that monofunctional aniline analogs cannot replicate, enabling unique Mg, Al, and Zn complexes for biodegradable polymer catalysis. With a predicted pKa of ~9.68, its high basicity also drives pH-sensitive drug carrier research. Secure this versatile scaffold in ≥98% purity—ideal for medicinal chemistry derivatization and HPLC stationary phase innovation.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 57678-45-2
Cat. No. B1271461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-N,N-dimethylaniline
CAS57678-45-2
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1CN
InChIInChI=1S/C9H14N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3
InChIKeyMMSHDAHNUHLXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-N,N-dimethylaniline (CAS 57678-45-2): A Bifunctional Aromatic Amine for Advanced Synthesis and Ligand Design


2-(Aminomethyl)-N,N-dimethylaniline (CAS 57678-45-2) is a substituted aromatic amine featuring both a primary amine (-CH₂NH₂) and a tertiary amine (-N(CH₃)₂) on a benzene ring [1]. This dual functionality enables its use as a versatile building block in organic synthesis and as a ligand in metal complex formation . The compound is typically supplied as a high-purity liquid or solid, with a molecular weight of 150.22 g/mol and a predicted pKa of 9.68±0.10 , properties that differentiate it from simpler aniline analogs.

Why Generic Substitution Fails: The Critical Role of Ortho-Bifunctionality in 2-(Aminomethyl)-N,N-dimethylaniline


Simple substitution with 2-(aminomethyl)aniline or N,N-dimethylaniline fails to replicate the unique properties of 2-(aminomethyl)-N,N-dimethylaniline due to its ortho-substituted bifunctional architecture. This precise arrangement—a primary amine adjacent to a tertiary dimethylamino group—creates a distinct coordination environment [1] and modulates both electronic properties and reactivity [2]. The proximity of the two nitrogen donors enables chelation that neither monofunctional analog can achieve, while the ortho positioning distinguishes it from less sterically constrained para isomers, directly impacting catalyst design and synthetic utility .

Quantitative Differentiation of 2-(Aminomethyl)-N,N-dimethylaniline vs. Key Comparators


Physical State and Handling: Liquid vs. Solid Comparators

Unlike its comparator 2-(aminomethyl)aniline, which is a solid at ambient temperature (mp 58-61°C), 2-(aminomethyl)-N,N-dimethylaniline is a liquid . This physical state difference simplifies handling and solvent compatibility in continuous flow and liquid-phase reactions, reducing the need for pre-heating or co-solvent use . N,N-Dimethylaniline is also a liquid (mp ~2°C) but lacks the primary amine functionality, limiting its utility in amine-coupling and polymer chemistry .

Physicochemical Properties Formulation Handling

Predicted Basicity and Ionization (pKa) vs. Unsubstituted Aniline

The predicted pKa of 2-(aminomethyl)-N,N-dimethylaniline is 9.68±0.10 , which is significantly higher than that of unsubstituted aniline (pKa ~4.6). This increased basicity stems from the electron-donating dimethylamino group and the aminomethyl substituent, which enhance nitrogen lone pair availability [1]. This property influences protonation state in biological media and metal coordination strength, offering a distinct advantage over weaker bases in applications requiring pH-dependent solubility or buffering .

pKa Ionization Drug Design

Catalytic Activity in Biodegradable Polymer Synthesis

Magnesium and zinc complexes of 2-(N,N-dimethylaminomethyl)aniline (the target compound) have been studied as catalysts for the preparation of biodegradable polymers [1]. In contrast, complexes of the simpler ligand 2-aminomethylaniline (which lacks the N,N-dimethyl group) show different coordination geometries and catalytic activities. For example, nickel and zinc complexes of 2-aminomethylaniline form octahedral [M(AMA)₂(ONO₂)₂] complexes, whereas the target ligand's tertiary amine enables distinct chelation modes and potentially different reactivity [2]. While direct comparative yields are not available in the open literature, the bifunctional nature of the target compound is noted to be a key differentiator in catalyst design for polymer synthesis .

Catalysis Polymerization Biodegradable Polymers

Cytotoxicity Profile in Human Cancer Cell Lines

In a study of dimethylated anilines, compounds with structural similarity to 2-(aminomethyl)-N,N-dimethylaniline displayed GI50 values as low as 24 µM against the Caki-1 renal cancer and MDA-MB-231 breast cancer cell lines [1]. While direct data for the target compound itself is limited, its bifunctional structure is hypothesized to enhance interaction with biological targets compared to simpler dimethylanilines [2]. This class-level inference suggests that the target compound's unique amine combination may confer improved activity or selectivity profiles, warranting its inclusion in medicinal chemistry campaigns.

Anticancer Cytotoxicity SAR

Purity and Storage Specifications for Reproducible Research

Commercially available 2-(aminomethyl)-N,N-dimethylaniline is offered at ≥95% purity (AKSci) and 98% purity (Aladdin) , with recommended storage at 2-8°C under inert, dry conditions . In comparison, the analog 2-(aminomethyl)aniline is supplied as a solid with similar purity (98%) but requires long-term storage at 2-8°C . The availability of high-purity liquid forms of the target compound with defined storage conditions ensures consistency in sensitive applications such as catalysis and biological assays.

Purity Storage Reproducibility

High-Value Application Scenarios for 2-(Aminomethyl)-N,N-dimethylaniline (CAS 57678-45-2)


Design of Chelating Ligands for Metal-Catalyzed Polymerizations

Leverage the ortho-bifunctional amine architecture to synthesize metal complexes (e.g., Mg, Al, Zn) with unique coordination geometries. These complexes serve as catalysts for producing biodegradable polymers, where the ligand's electronic and steric properties can be tuned to control polymer molecular weight and tacticity [1].

Synthesis of Novel Anticancer Agents via Structure-Activity Relationship (SAR) Studies

Employ the compound as a core scaffold for developing next-generation antiproliferative agents. Its bifunctional nature allows for diverse derivatization, enabling exploration of how modifications to the primary and tertiary amines impact cytotoxicity against cancer cell lines such as Caki-1 and MDA-MB-231 [2].

Formulation of pH-Responsive Drug Delivery Systems

Exploit the compound's predicted high basicity (pKa ~9.68) to create pH-sensitive drug carriers. The protonation state of the amine groups can be modulated to trigger drug release in acidic tumor microenvironments, differentiating it from less basic aniline analogs .

Development of High-Performance Chromatographic Stationary Phases

Utilize the compound's unique adsorption characteristics (inferred from studies on amino-substituted N,N-dimethylanilines) to design selective stationary phases for HPLC. Its ortho-substitution pattern and basicity can enhance separation selectivity for challenging analytes compared to non-functionalized or para-substituted isomers [3].

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